

A Technical Guide to the Solubility of Oxytetracycline Hydrochloride for Researchers

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Compound of Interest

Compound Name: Oxytetracycline hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **oxytetracycline hydrochloride** in dimethyl sulfoxide (DMSO) and other common laboratory solvents. The information is compiled to assist researchers in the preparation of stock solutions, experimental design, and interpretation of results in drug development and scientific studies. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and diagrams illustrating key processes and mechanisms.

Physicochemical Properties

Oxytetracycline hydrochloride is the hydrochloride salt of oxytetracycline, a broad-spectrum antibiotic from the tetracycline class. It is a yellow, crystalline powder. Understanding its fundamental properties is crucial for its application in research.

Property	Value
Molecular Formula	$C_{22}H_{24}N_2O_9 \cdot HCl$
Molecular Weight	496.89 g/mol [1] [2]
Appearance	Yellow crystalline powder [2] [3]
pH (1% solution in water)	2.0 - 3.0 [2] [3]
Storage Temperature	-20°C [4]

Solubility Profile of Oxytetracycline Hydrochloride

The solubility of **oxytetracycline hydrochloride** can vary significantly depending on the solvent, pH, and temperature. The data presented below is compiled from various technical sources. Discrepancies in reported values may arise from different experimental conditions, such as the use of fresh versus hygroscopic solvents.

Table 1: Quantitative Solubility Data

Solvent	Solubility	Source(s)
Dimethyl Sulfoxide (DMSO)	~3 mg/mL	Cayman Chemical[4]
99 mg/mL	Selleckchem[1]	ChemicalBook[3]
500 mg/mL (with ultrasonic assistance)	MedchemExpress[5]	
Water	>100 g/L (freely soluble)	
99 mg/mL	Selleckchem[1]	ChemicalBook[3]
≥100 mg/mL	NOAA[6]	
Ethanol (95-96%)	Sparingly soluble	
33 mg/mL	TOKU-E[2]	TOKU-E[2]
Ethanol (absolute)	12 mg/mL	
Methanol	Soluble	Bioaustralis Fine Chemicals[7]
Sparingly soluble	Martindale: The Complete Drug Reference	Cayman Chemical[4]
Dimethylformamide (DMF)	~0.3 mg/mL	
Soluble	Bioaustralis Fine Chemicals[7]	
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	Cayman Chemical[4]

Critical Influence of pH on Aqueous Solubility

The solubility of oxytetracycline in aqueous solutions is highly dependent on pH.[8][9] The compound is amphoteric and exhibits its lowest solubility at its isoelectric point, which is around pH 5.[8][10] Its solubility increases significantly in acidic conditions (below pH 2) and alkaline conditions (above pH 7).[8]

It is important to note that aqueous solutions of **oxytetracycline hydrochloride** can become turbid and form a precipitate upon standing.[3][8] This is due to the hydrolysis of the hydrochloride salt, leading to the precipitation of the less soluble oxytetracycline free base.[8] To maintain solubility in aqueous media, an acidic pH (ideally 2-3) is recommended.[8]

Experimental Protocol: Equilibrium Solubility Determination

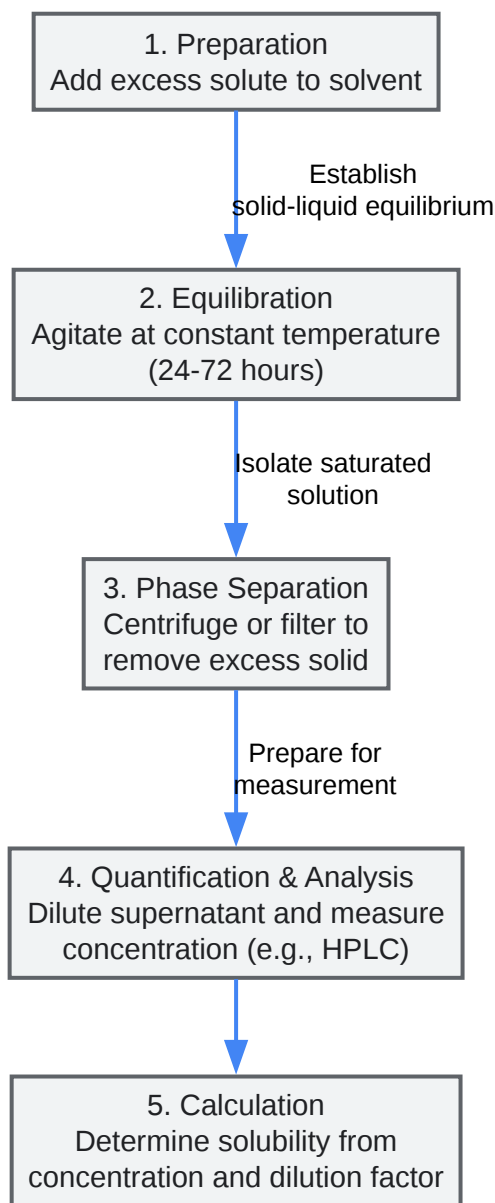
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound due to its reliability.[11][12][13]

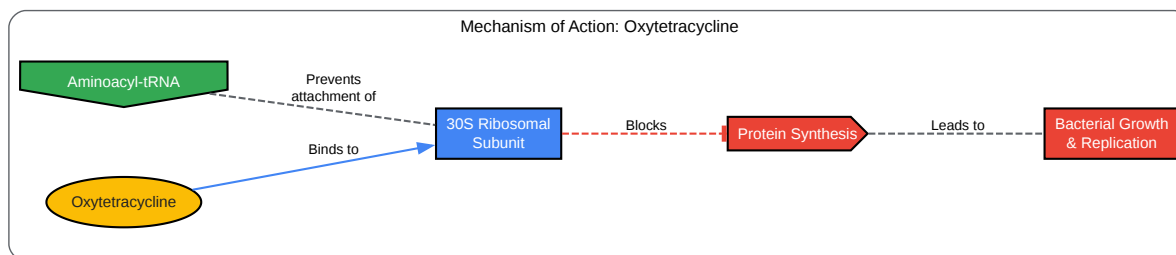
Shake-Flask Method

- **Preparation:** Add an excess amount of **oxytetracycline hydrochloride** to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be visually apparent.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[12]
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).[12]
- **Quantification:** Accurately dilute a sample of the clear supernatant with a suitable solvent.
- **Analysis:** Determine the concentration of the dissolved **oxytetracycline hydrochloride** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[11]

- Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
[14]

Workflow: Shake-Flask Solubility Determination





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